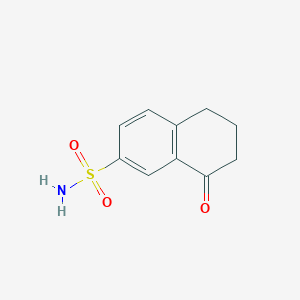

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

CAS No.: 210827-17-1

Cat. No.: VC4601236

Molecular Formula: C10H11NO3S

Molecular Weight: 225.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 210827-17-1 |

|---|---|

| Molecular Formula | C10H11NO3S |

| Molecular Weight | 225.26 |

| IUPAC Name | 8-oxo-6,7-dihydro-5H-naphthalene-2-sulfonamide |

| Standard InChI | InChI=1S/C10H11NO3S/c11-15(13,14)8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2,(H2,11,13,14) |

| Standard InChI Key | SVJWMNJVXORSBP-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydronaphthalene (tetralin) backbone, where the naphthalene ring is partially hydrogenated at positions 5–8. The 8-oxo group introduces a ketone functionality, while the 2-sulfonamide substituent () enhances polarity and hydrogen-bonding capacity. Computational models predict a planar sulfonamide group orthogonal to the tetralin ring, optimizing interactions with biological targets .

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 225.27 g/mol | |

| CAS Registry Number | 210827-17-1 | |

| Density | Not reported | – |

| Melting/Boiling Points | Not experimentally determined | – |

The absence of reported melting/boiling points underscores the need for further experimental characterization. Theoretical calculations suggest moderate lipophilicity (), balancing membrane permeability and aqueous solubility .

Synthesis and Production

Synthetic Routes

The synthesis of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide begins with 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride (Compound 2), a key intermediate. While commercial sources exist, a recent optimized method involves:

-

Sulfonation: Reaction of 3-methoxytetralone with chlorosulfonic acid () in dichloromethane at 0–5°C, yielding the sulfonyl chloride intermediate .

-

Amination: Treatment with aqueous ammonia () at room temperature, followed by purification via recrystallization from ethanol .

Industrial Scalability

Industrial production remains unexplored, but continuous-flow reactors could enhance scalability. Challenges include controlling exothermic reactions during sulfonation and minimizing hydrolysis of the sulfonyl chloride intermediate .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit broad-spectrum antimicrobial activity:

| Pathogen | MIC (μg/mL) | Derivative | Reference |

|---|---|---|---|

| Staphylococcus aureus | 4–8 | 5d, 5e | |

| Escherichia coli | 16–32 | 5d, 5e | |

| Candida albicans | 8–16 | 5d, 5e |

Mechanism: The sulfonamide group disrupts folate biosynthesis by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in bacterial metabolism .

Cytotoxicity Profile

Despite potent antimicrobial effects, derivatives like 5d and 5e show low cytotoxicity toward human fibroblasts (IC > 100 μM), suggesting selective targeting of microbial pathways .

Applications in Pharmaceutical Research

Antimicrobial Drug Development

The compound’s scaffold serves as a template for designing non-cytotoxic antimicrobial agents. Structural modifications at the sulfonamide group (e.g., alkylation, acylation) modulate potency and spectrum .

QSAR Insights

A 2D-QSAR model () correlates electronic parameters (e.g., Hammett constants) with antimicrobial activity, guiding rational drug design .

Comparative Analysis with Related Compounds

vs. 8-Oxo-tetrahydronaphthalene-2-carboxylic Acid

The carboxylic acid analog (CAS 89781-52-2) lacks the sulfonamide group, reducing hydrogen-bonding capacity and antimicrobial potency .

vs. Sulfonyl Fluoride Derivatives

Sulfonyl fluorides (e.g., 5,6,7,8-tetrahydronaphthalene-2-sulfonyl fluoride) exhibit higher hydrolytic stability but require specialized handling due to fluoride toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume